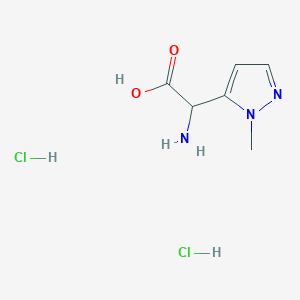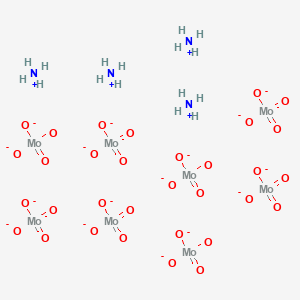
tetraazanium;dioxido(dioxo)molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraazanium;dioxido(dioxo)molybdenum is a chemical compound that features a molybdenum center coordinated by four ammonium ions and two oxo groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraazanium;dioxido(dioxo)molybdenum typically involves the reaction of molybdenum trioxide with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
MoO3+4NH4OH→(NH4)4[MoO2(O2)]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Tetraazanium;dioxido(dioxo)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.
Substitution: Ligand substitution reactions can occur, where the ammonium ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic ligands. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions may produce molybdenum(IV) species.
Scientific Research Applications
Tetraazanium;dioxido(dioxo)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of tetraazanium;dioxido(dioxo)molybdenum involves its ability to transfer oxygen atoms in redox reactions. The molybdenum center cycles between different oxidation states, facilitating the transfer of oxygen atoms to or from substrates. This property makes it an effective catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dioxomolybdenum(VI) complexes: These compounds share similar structural features and catalytic properties.
Tungsten analogs: Tungsten compounds with similar coordination environments exhibit comparable reactivity and applications.
Uniqueness
Tetraazanium;dioxido(dioxo)molybdenum is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct reactivity and stability compared to other molybdenum compounds.
Properties
Molecular Formula |
H16Mo8N4O32-12 |
|---|---|
Molecular Weight |
1351.7 g/mol |
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.32O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*-1/p+4 |
InChI Key |
NMBQZCUTXVZLLS-UHFFFAOYSA-R |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
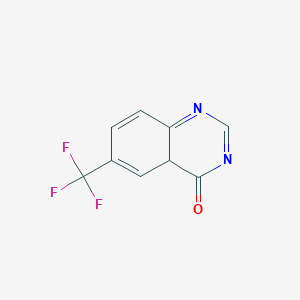
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
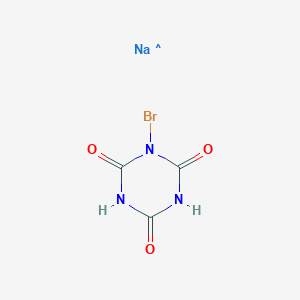
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
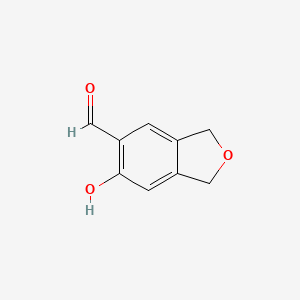
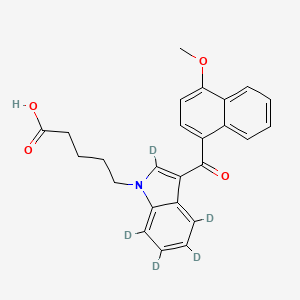
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
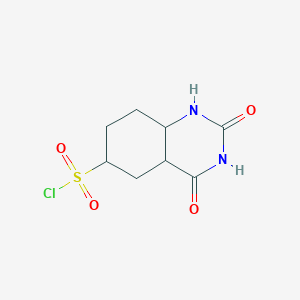
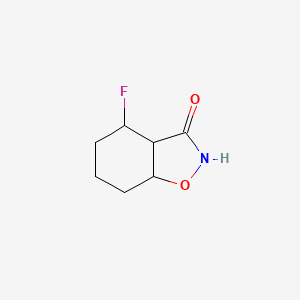
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

